N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-19(22-12-15-6-2-1-3-7-15)14-28-20-17-9-4-10-18(17)24(21(26)23-20)13-16-8-5-11-27-16/h1-3,6-7,16H,4-5,8-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXYJABMJABAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a tetrahydrofuran moiety and a cyclopentapyrimidine core, which are known to contribute to various biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 899756-25-3 |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, the cyclopentapyrimidine scaffold is associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including colon and prostate cancer cells .
- Antimicrobial Properties : The presence of the thioacetamide group may enhance the compound's reactivity towards microbial targets, suggesting potential antimicrobial activity. Compounds with similar moieties have been documented to exhibit antibacterial and antifungal properties .
- Interaction with Receptors : There is evidence indicating that this compound may act as an agonist for orexin type 2 receptors, which are implicated in sleep regulation and appetite control. This activity could make it a candidate for treating sleep disorders such as narcolepsy.
Case Study 1: Anticancer Activity
A study focused on the synthesis and biological evaluation of related pyrimidine derivatives demonstrated that compounds similar to N-benzyl derivatives showed promising results against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies indicated favorable interactions with key proteins involved in cancer growth, such as EGFR tyrosine kinase .
Case Study 2: Antimicrobial Potential
Research on structurally related compounds has shown that thioacetamide derivatives can inhibit bacterial growth effectively. In vitro assays demonstrated that these compounds could disrupt bacterial cell walls or interfere with essential metabolic pathways.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Cyclopentapyrimidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Thio Group : Nucleophilic substitution reactions are used to introduce the thioacetamide functionality.
- Final Acetylation : The final step involves acetylating the amine group to yield the target compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The compound is compared to three classes of analogs (Table 1):
Table 1: Structural Comparison of Pyrimidine-Based Thioacetamide Derivatives
Key Observations:
Analogs with tetrahydropyrimidin-1-yl groups (e.g., ) exhibit peptide-like side chains, suggesting applications in protease inhibition .
Substituent Effects: The tetrahydrofuran-2-ylmethyl group in the target compound likely improves solubility over purely hydrophobic substituents (e.g., 4-methyl in ). Thioether vs.
Analysis:
Q & A
Q. What are the key synthetic methodologies and characterization techniques for this compound?
The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation. Critical steps include:
- Thioether formation : Reaction of pyrimidinone derivatives with thioacetamide intermediates.
- Acylation : Introduction of the benzyl group via coupling agents in solvents like dimethylformamide (DMF).
- Purification : Column chromatography or preparative HPLC to isolate the product from by-products. Characterization relies on NMR spectroscopy (¹H/¹³C) for structural confirmation and HPLC for purity assessment (>95%).
Q. Which structural features of the compound are critical for its biological activity?
The compound’s activity arises from:
- Thioamide linkage : Facilitates covalent or non-covalent interactions with biological targets (e.g., enzymes).
- Cyclopenta[d]pyrimidinone core : Provides rigidity and π-stacking capabilities.
- Tetrahydrofuran-2-ylmethyl group : Enhances solubility and membrane permeability. These features are conserved in analogs with reported kinase or protease inhibitory activity.
Q. What initial assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, CDK2) or proteases using fluorogenic substrates.
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Solubility/pharmacokinetics : Measure logP and plasma stability via HPLC-MS.
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
Key strategies include:
- Temperature control : Maintain 0–5°C during thiol addition to prevent disulfide formation.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalyst selection : Employ triethylamine or DMAP for efficient acylation.
- Real-time monitoring : TLC or inline HPLC to track reaction progression and adjust conditions.
Q. What methods validate the compound’s interaction with specific biological targets?
- Molecular docking : Predict binding modes to enzymes/receptors (e.g., using AutoDock Vina).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Validate critical residues in target proteins.
Q. How to resolve discrepancies in biological activity data across studies?
- Standardize assay protocols : Use identical cell lines, incubation times, and positive controls.
- Orthogonal validation : Confirm enzyme inhibition with both fluorometric and radiometric assays.
- Batch analysis : Compare purity and stability of compound batches via HPLC and LC-MS. Example: Variability in IC50 values for kinase inhibition may arise from differences in ATP concentrations or buffer conditions.
Q. What are the challenges in synthesizing structurally related analogs?
- Regioselectivity : Competing reactions at sulfur vs. nitrogen sites require careful protecting group strategies.
- Stereochemical control : The tetrahydrofuran moiety may introduce chiral centers, necessitating asymmetric synthesis or chiral chromatography.
- Scale-up limitations : Multi-step purifications (e.g., chromatography) hinder large-scale production.
Comparative Analysis of Structural Analogs
| Compound Feature | Biological Activity | Key Advantage Over Analogs | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine core | Anticancer (IC50 = 1.2 μM) | Enhanced metabolic stability | |
| 4-Nitrophenyl acetamide moiety | Kinase inhibition (KD = 8 nM) | Improved selectivity for EGFR | |
| Benzodioxole substituent | Anti-inflammatory (EC50 = 5 μM) | Higher solubility in aqueous buffers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
